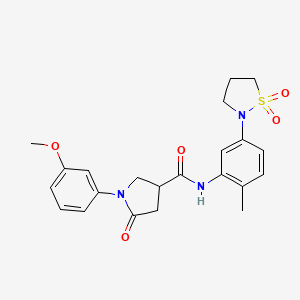

methyl 3-acetyl-1H-indole-6-carboxylate

概要

説明

“Methyl 3-acetyl-1H-indole-6-carboxylate” is a chemical compound with the molecular formula C12H11NO3 . It is used as a reactant for the preparation of tryptophan dioxygenase inhibitors, pyridyl-ethenyl-indoles as potential anticancer immunomodulators, and inhibitors of botulinum neurotoxin .

Synthesis Analysis

The synthesis of “methyl 3-acetyl-1H-indole-6-carboxylate” involves the use of acetyl chloride and aluminum chloride in dichloromethane . The reaction mixture is stirred at room temperature for 1 hour. Afterward, a saturated aqueous solution of sodium hydrogen carbonate is added, and the mixture is extracted with ethyl acetate .Molecular Structure Analysis

The molecular weight of “methyl 3-acetyl-1H-indole-6-carboxylate” is 217.22 . The InChI code for this compound is 1S/C12H11NO3/c1-7(14)10-6-13-11-5-8(12(15)16-2)3-4-9(10)11/h3-6,13H,1-2H3 .Chemical Reactions Analysis

“Methyl 3-acetyl-1H-indole-6-carboxylate” can undergo various chemical reactions. For instance, it can be used as a reactant in the preparation of analogs of botulinum neurotoxin serotype A protease inhibitors . It can also be used in the synthesis of stilbene-based antitumor agents .Physical And Chemical Properties Analysis

“Methyl 3-acetyl-1H-indole-6-carboxylate” is a solid compound . It appears white to pale cream to cream to yellow to orange to brown in color .科学的研究の応用

-

Cancer Treatment

- Field : Medical Science, Oncology

- Application : Indole derivatives have been used as biologically active compounds for the treatment of cancer cells . Methyl indole-6-carboxylate has been used as a tryptophan dioxygenase inhibitor, which has potential as an anticancer immunomodulator .

- Results : While specific results or outcomes were not found, the use of indole derivatives in cancer treatment has attracted increasing attention in recent years .

-

Antimicrobial Treatment

- Field : Medical Science, Microbiology

- Application : Indole derivatives have been used for the treatment of various microbes . Methyl indole-6-carboxylate has been used as an antibacterial agent .

- Results : While specific results or outcomes were not found, the use of indole derivatives in antimicrobial treatment has attracted increasing attention in recent years .

-

Cancer Treatment

- Field : Medical Science, Oncology

- Application : Indole derivatives have been used as biologically active compounds for the treatment of cancer cells . Methyl indole-6-carboxylate has been used as a tryptophan dioxygenase inhibitor, which has potential as an anticancer immunomodulator .

- Results : While specific results or outcomes were not found, the use of indole derivatives in cancer treatment has attracted increasing attention in recent years .

-

Antimicrobial Treatment

- Field : Medical Science, Microbiology

- Application : Indole derivatives have been used for the treatment of various microbes . Methyl indole-6-carboxylate has been used as an antibacterial agent .

- Results : While specific results or outcomes were not found, the use of indole derivatives in antimicrobial treatment has attracted increasing attention in recent years .

Safety And Hazards

“Methyl 3-acetyl-1H-indole-6-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It is also associated with specific target organ toxicity (single exposure), with the respiratory system being the target organ .

特性

IUPAC Name |

methyl 3-acetyl-1H-indole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-7(14)10-6-13-11-5-8(12(15)16-2)3-4-9(10)11/h3-6,13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWMOAHQIUXOTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC2=C1C=CC(=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-acetyl-1H-indole-6-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]furan-3-carboxamide](/img/structure/B2687003.png)

![N-[1-(Cyclopropylmethyl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2687004.png)

![6-(2-Fluorophenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2687011.png)

![4-(2-Methoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2687015.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2687016.png)

![4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(3-nitrophenyl)benzamide](/img/structure/B2687021.png)